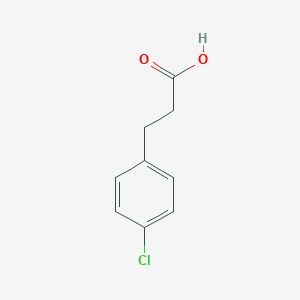

3-(4-Chlorophenyl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSLOKZINKEUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174022 | |

| Record name | Benzenepropanoic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2019-34-3 | |

| Record name | beta-(p-Chlorophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chlorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-(P-CHLOROPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU6X3MW040 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid

CAS Number: 2019-34-3

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)propanoic acid, a key intermediate in pharmaceutical and chemical synthesis. The document details its chemical and physical properties, synthesis routes, and significant applications, with a focus on its role in drug discovery and development.

Chemical and Physical Properties

This compound, also known as p-chlorohydrocinnamic acid, is a white to off-white crystalline solid at room temperature.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a chlorine atom, attached to a propanoic acid functional group.[1] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2019-34-3 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 184.62 g/mol | [1][3][4] |

| Melting Point | 127-131 °C | [1] |

| Boiling Point | 306.6 °C at 760 mmHg | [1] |

| Density | 1.27 g/cm³ | [1] |

| Flash Point | 139.2 °C | [1] |

| Vapor Pressure | 0.000333 mmHg at 25°C | [1] |

| Refractive Index | 1.558 | [1] |

| LogP | 2.357 | [1][5] |

| pKa | 4.61 at 25°C | [6] |

| InChI Key | BBSLOKZINKEUCR-UHFFFAOYSA-N | [3] |

| SMILES | OC(=O)CCc1ccc(Cl)cc1 |

Synthesis of this compound

Industrially, this compound is produced through standard organic synthesis methods such as Friedel-Crafts acylation or alkylation, followed by hydrolysis and purification.[1] A common laboratory-scale synthesis involves the reduction of a precursor like benzyl (B1604629) 4-chloro cinnamate (B1238496).

Below is a generalized workflow for the synthesis of this compound.

This protocol is adapted from a general procedure for the reduction of benzyl esters.[7]

Materials:

-

Benzyl 4-chloro cinnamate (0.5 mmol)

-

5% Palladium on beta zeolite (2 mol% as metallic palladium)

-

Ethyl acetate (as solvent)

-

Hydrogen gas

-

Reaction vessel (e.g., test tube with a septum)

-

Stirring apparatus

-

Heating apparatus (e.g., water bath)

-

Membrane filter (0.45 μm)

Procedure:

-

In a reaction vessel, combine benzyl 4-chloro cinnamate (136.4 mg, 0.5 mmol) and 5% Pd/beta zeolite (21.2 mg, 2 mol% Pd).

-

Add 1 mL of ethyl acetate to suspend the solids.

-

Seal the vessel with a septum and replace the internal atmosphere with hydrogen gas. This can be achieved by piercing the septum with a needle attached to a hydrogen-filled balloon and another needle for venting, repeating the process three times.

-

Fill the vessel with hydrogen gas.

-

Stir the reaction mixture vigorously at 40°C for 1.5 hours.

-

After the reaction is complete, filter the solution through a membrane filter to remove the catalyst.

-

Wash the filter with an additional portion of ethyl acetate (e.g., 15 mL).

-

Combine the filtrates and concentrate them under reduced pressure.

-

The resulting product, this compound, can be analyzed for purity and yield (e.g., via ¹H-NMR). The reported yield for this method is 98%.[7]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of more complex molecules.[1] Its primary application is as an intermediate in the production of pharmaceutical agents, particularly those targeting the central nervous system, such as anxiolytics and anticonvulsants.[1]

Derivatives of this compound have been investigated for a range of biological activities, including:

-

Anticancer Activity: Certain derivatives have been synthesized and evaluated for their potential as anticancer agents, for example, as inhibitors of histone deacetylases (HDACs) or targeting SIRT2 and EGFR.[8][9][10][11]

-

Anti-inflammatory Effects: A pyrrole (B145914) derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory activity in animal models.[12]

-

Antimicrobial Properties: Some derivatives have been evaluated for their antimicrobial activity against various bacterial strains.[13]

The diagram below illustrates the role of this compound as a precursor in the development of biologically active compounds.

Experimental Protocols for Derivative Synthesis

The carboxylic acid group of this compound allows for a variety of chemical modifications. Below are example protocols for the synthesis of its derivatives.

This protocol describes the conversion of a methyl ester derivative to a hydrazide, a common step in creating compound libraries for drug screening.[8]

Materials:

-

Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (1.0 mmol)

-

Hydrazine (B178648) hydrate (B1144303) (80%) (4.0 mmol)

-

Ethyl alcohol (10 mL)

-

Reflux apparatus

Procedure:

-

Dissolve methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (0.24 g, 1.0 mmol) in ethyl alcohol (10 mL) in a round-bottom flask.

-

Add hydrazine hydrate (80%, 4.0 mmol) to the solution.

-

Heat the reaction mixture under reflux for 9 hours.

-

After cooling, evaporate the solvent under reduced pressure until a dry residue is obtained.

-

Crystallize the precipitated residue from ethyl alcohol to yield the pure hydrazide derivative.

This protocol illustrates the synthesis of N-acyl-α-amino ketones starting from a derivative of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid, which shares a similar chlorophenyl moiety.[13]

Materials:

-

2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid

-

Ethyl chloroformate

-

4-methylmorpholine

-

Benzene

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

Activation of the Carboxylic Acid: In a reaction vessel, dissolve 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid in anhydrous CH₂Cl₂. Add 4-methylmorpholine, followed by the dropwise addition of ethyl chloroformate at room temperature. Stir for 30 minutes.

-

Friedel-Crafts Acylation: In a separate flask, prepare a suspension of anhydrous AlCl₃ in benzene. Cool the mixture in an ice bath.

-

Add the activated acid solution from step 1 to the AlCl₃ suspension.

-

Allow the reaction to proceed at room temperature for 20 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude N-acyl-α-amino ketone, which can be further purified by recrystallization.

Safety Information

This compound is classified as an irritant and is harmful if swallowed.[14] It can cause serious eye damage. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[15] This compound is for research use only and is not intended for human use directly.[3][4]

References

- 1. guidechem.com [guidechem.com]

- 2. 3-(4-Chlorophenyl)propionic acid, 94% | Fisher Scientific [fishersci.ca]

- 3. This compound | CAS 2019-34-3 | Sun-shinechem [sun-shinechem.com]

- 4. CAS 284493-65-8 | this compound - Synblock [synblock.com]

- 5. 3-(4-Chlorophenyl)propionic acid (CAS 2019-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 2019-34-3 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. 3-(4-Chlorobenzenesulfonamido)propanoic acid | C9H10ClNO4S | CID 823000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-4-chlorophenyl Propanoic Acid | 2019-34-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to the Physical Properties of 3-(4-Chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorophenyl)propanoic acid, also known as p-chlorohydrocinnamic acid, is a carboxylic acid derivative that serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a chlorophenyl group attached to a propanoic acid moiety, imparts specific physical and chemical characteristics that are critical for its application in further chemical reactions and drug design. This technical guide provides a comprehensive overview of the key physical properties of this compound, outlines the experimental methodologies for their determination, and presents a logical workflow for compound characterization.

Core Physical Properties

The physical properties of a compound are fundamental to its handling, processing, and behavior in a biological system. For this compound, these properties dictate its solubility, absorption, and distribution characteristics, which are of paramount importance in drug development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Unit |

| Molecular Formula | C₉H₉ClO₂ | - |

| Molecular Weight | 184.62 | g/mol |

| Melting Point | 127 - 131 | °C |

| Boiling Point | 306.6 (at 760 mmHg) | °C |

| Density | ~1.27 | g/cm³ |

| pKa | 4.61 (at 25 °C) | - |

| LogP | 2.357 | - |

| Appearance | White to off-white crystalline solid | - |

| Solubility | Limited solubility in water, soluble in organic solvents such as DMSO.[1] | - |

| CAS Number | 2019-31-0 | - |

Experimental Protocols

Accurate determination of physical properties is essential for the characterization of any chemical compound. The following sections detail the general experimental methodologies used to ascertain the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Methodology:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (typically 0.5-2 °C) is indicative of a pure substance.

Boiling Point Determination

The boiling point provides information about the volatility of a substance.

Methodology:

-

A small amount of the liquid is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The setup is gently heated in a boiling point apparatus (e.g., a Thiele tube with heating oil).

-

As the temperature rises, air trapped in the capillary tube will bubble out.

-

The temperature at which a continuous and rapid stream of bubbles emerges from the capillary tube is noted. This is the boiling point, where the vapor pressure of the liquid equals the atmospheric pressure.

Solubility Determination

Solubility is a crucial parameter for drug formulation and delivery.

Methodology:

-

A small, accurately weighed amount of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial at a specific temperature.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) until equilibrium is reached.

-

The solution is then filtered to remove any undissolved solid.

-

The concentration of the solute in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. This concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

-

A known concentration of the acidic compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

-

A standardized solution of a strong base (e.g., NaOH) is gradually added to the acidic solution using a burette.

-

The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the base.

-

A titration curve is generated by plotting the pH of the solution against the volume of the titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized by the base.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in one of the two immiscible solvents, typically n-octanol (representing a lipid phase) and water (representing an aqueous phase).

-

The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.

-

The layers are allowed to separate completely.

-

The concentration of the compound in each layer is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of the partition coefficient (P).

Logical Workflow for Compound Characterization

The process of characterizing a chemical compound involves a series of logical steps to determine its physical and chemical properties. The following diagram illustrates a general workflow for this process.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound, a compound of significant interest in medicinal and chemical research. The presented data, compiled in a clear tabular format, along with the outlined experimental protocols, offer a valuable resource for scientists and researchers. The logical workflow for compound characterization further aids in understanding the systematic approach required for the thorough analysis of such chemical entities. A comprehensive understanding of these physical properties is fundamental for the effective utilization of this compound as a building block in the development of novel therapeutic agents and other advanced materials.

References

Technical Guide: Molecular Weight of 3-(4-Chlorophenyl)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Chlorophenyl)propanoic acid, also known as p-chlorohydrocinnamic acid, is a carboxylic acid derivative utilized as an intermediate in the synthesis of more complex organic compounds, including pharmaceutical agents.[1] An accurate understanding of its fundamental physicochemical properties, particularly its molecular weight, is critical for stoichiometric calculations in synthesis, structural elucidation, and regulatory documentation. This guide provides a detailed overview of the molecular weight of this compound, methods for its experimental determination, and the logical basis for its calculation.

Molecular Weight and Composition

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₉H₉ClO₂.[1][2][3][4][5][6][7] Based on this formula, the calculated molecular weight is approximately 184.62 g/mol .[3][4][5][6][7]

The following table summarizes the atomic composition of this compound and the calculation of its molecular weight.

| Constituent Element | Chemical Symbol | Count in Molecule | Standard Atomic Weight ( g/mol ) | Contribution to Molecular Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C₉H₉ClO₂ | 184.622 |

Note: Standard atomic weights are sourced from IUPAC recommendations and may have slight variations based on isotopic composition.

Logical Framework for Molecular Weight Calculation

The calculation of molecular weight is a direct summation based on the empirical formula of the compound. This logical relationship can be visualized as a workflow where individual atomic weights are multiplied by their frequency in the molecule and then summed to yield the final molecular weight.

Experimental Protocol for Molecular Weight Determination

While the theoretical molecular weight is useful, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for accurate molecular weight determination of organic compounds.[8][9]

Methodology: Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

-

Objective: To experimentally determine the accurate mass of this compound.

-

Materials & Reagents:

-

This compound sample (purity >98%)

-

LC-MS grade methanol (B129727)

-

LC-MS grade water

-

Formic acid (for solvent modification)

-

Calibrant solution (e.g., sodium formate (B1220265) or a suitable commercial mix for the relevant mass range)

-

-

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF, Waters Synapt G2-Si, or similar)

-

Liquid Chromatography (LC) system for sample introduction (optional, direct infusion can be used)

-

Syringe pump for direct infusion

-

-

Sample Preparation:

-

Prepare a stock solution of the analyte by dissolving 1 mg of this compound in 1 mL of methanol to create a 1 mg/mL solution.

-

Prepare a working solution by diluting the stock solution 1:1000 in a 50:50 methanol:water solution to a final concentration of 1 µg/mL. This concentration may require optimization.

-

-

Instrumental Setup & Calibration:

-

Configure the ESI source to operate in negative ion mode, as carboxylic acids readily deprotonate to form [M-H]⁻ ions.

-

Key ESI source parameters:

-

Capillary Voltage: ~3500 V

-

Nebulizer Gas (N₂): ~30 psi

-

Drying Gas (N₂): ~8 L/min at 300°C

-

Fragmentor Voltage: ~100-120 V (a non-fragmenting voltage)

-

-

Perform a mass axis calibration across the desired mass range (e.g., m/z 50-500) using the calibrant solution according to the manufacturer's protocol. Ensure the calibration provides mass accuracy below 5 ppm.

-

-

Data Acquisition:

-

Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire data in full scan mode for at least 1-2 minutes to obtain a stable signal and a high-quality averaged spectrum. The expected ion is the deprotonated molecule [M-H]⁻ at an m/z of approximately 183.02.

-

-

Data Analysis:

-

Process the acquired spectrum using the instrument's software.

-

Identify the peak corresponding to the [M-H]⁻ ion. The monoisotopic mass should be observed.

-

The software will calculate the neutral mass of the compound from the measured m/z of the deprotonated ion.

-

Confirm the isotopic pattern of the ion, which should clearly show the presence of one chlorine atom (the A+2 peak, corresponding to the ³⁷Cl isotope, will have an intensity of approximately one-third of the A peak for the ³⁵Cl isotope).

-

The final experimentally determined molecular weight should be compared to the theoretical value (184.622 Da for the average mass, or 184.02926 Da for the monoisotopic mass). The result should be within the instrument's mass accuracy tolerance (e.g., <5 ppm).

-

This protocol provides a robust framework for the precise and accurate experimental determination of the molecular weight of this compound, a critical step in chemical research and development.

References

- 1. guidechem.com [guidechem.com]

- 2. 3-(4-Chlorophenyl)propionic acid, 94% | Fisher Scientific [fishersci.ca]

- 3. CAS 284493-65-8 | this compound - Synblock [synblock.com]

- 4. This compound | CAS 2019-34-3 | Sun-shinechem [sun-shinechem.com]

- 5. This compound | 2019-34-3 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. 3-(4-氯苯基)丙酸 | CAS 2019-34-3 | 3-(4-Chlorophenyl)propionic acid | 中磊新材 [catsyn.com]

- 8. howengineeringworks.com [howengineeringworks.com]

- 9. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid: Structure, Synthesis, and Applications in Drug Development

Abstract

3-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative featuring a chlorophenyl substituent. It serves as a crucial building block in organic synthesis, most notably as a key intermediate in the production of various pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical structure, properties, spectroscopic data, and detailed synthesis protocols. Furthermore, it delves into its significant application in drug development by examining the synthesis of Baclofen (B1667701), a muscle relaxant derived from this core structure, and elucidates the associated GABA-B receptor signaling pathway, a primary target for central nervous system therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound, also known as p-chlorohydrocinnamic acid, is an organic compound with the molecular formula C9H9ClO2.[1][2][3][4] Its structure consists of a benzene (B151609) ring substituted with a chlorine atom at the para position, attached to a propanoic acid chain.[3] At room temperature, it exists as a white to off-white crystalline solid.[3]

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 2019-34-3 | [1][2] |

| Molecular Formula | C9H9ClO2 | [1][2][3] |

| Molecular Weight | 184.62 g/mol | [2][6] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 127-131 °C | [6][7][8] |

| Boiling Point | 306.6 °C at 760 mmHg | [9] |

| pKa | 4.61 (at 25°C) | [8] |

| SMILES | OC(=O)CCc1ccc(Cl)cc1 | [6][7] |

| InChIKey | BBSLOKZINKEUCR-UHFFFAOYSA-N | [2][7] |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons, and two methylene (B1212753) groups of the propanoic acid chain. | [10][11] |

| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon, and the aliphatic carbons. | [12] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching, and C-Cl stretching. | [5] |

| Mass Spectrometry (EI) | Molecular ion peak (M+) and characteristic fragmentation patterns. | [13] |

The NIST Chemistry WebBook provides the gas-phase infrared spectrum and the mass spectrum (electron ionization) for this compound.[5][13]

Synthesis Protocols

This compound is not known to occur naturally and is produced through synthetic organic chemistry routes.[9] Common industrial methods include Friedel-Crafts acylation or alkylation followed by hydrolysis.[9] A specific laboratory-scale synthesis is detailed below.

Experimental Protocol: Synthesis via Hydrogenation of Benzyl (B1604629) 4-chloro cinnamate (B1238496)

This protocol is adapted from a described synthesis method.[3]

Materials:

-

Benzyl 4-chloro cinnamate

-

5% Palladium on beta zeolite (Pd/beta zeolite) catalyst

-

Ethyl acetate

-

Hydrogen gas

Procedure:

-

In a suitable reaction vessel (e.g., a test tube equipped with a septum), suspend 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate and 21.2 mg of 5% Pd/beta zeolite in ethyl acetate.

-

Purge the reaction system with hydrogen gas. This can be achieved by carefully piercing the septum with a needle attached to a hydrogen-filled balloon and another needle for venting, repeating the process three times.

-

Maintain the reaction vessel under a hydrogen atmosphere.

-

Stir the reaction mixture vigorously at 40°C for 1.5 hours.

-

Upon completion, filter the reaction solution to remove the catalyst.

-

Wash the filter with additional ethyl acetate.

-

Concentrate the filtrate to obtain the crude product, this compound.

-

The product can be further purified by recrystallization. The reported yield for this method is approximately 98%.[3]

Caption: Workflow for the synthesis of this compound.

Application in Drug Development: The Synthesis of Baclofen

This compound is a valuable precursor for synthesizing more complex molecules, particularly pharmaceuticals targeting the central nervous system.[9] A prominent example is its use in the synthesis of Baclofen [4-amino-3-(4-chlorophenyl)butanoic acid], a muscle relaxant and antispasmodic agent.

Experimental Workflow: Chemoenzymatic Synthesis of Baclofen

The following workflow outlines a multi-step synthesis of Baclofen, starting from 4-chlorobenzaldehyde, which proceeds through intermediates structurally related to this compound.[14]

Caption: Simplified workflow for the synthesis of Baclofen.

Mechanism of Action: GABA-B Receptor Signaling

Baclofen exerts its therapeutic effects by acting as an agonist for the γ-aminobutyric acid type B (GABA-B) receptor.[15] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission throughout the central nervous system.[1][4]

Activation of the GABA-B receptor by an agonist like Baclofen initiates a signaling cascade:

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi/o subunit of its associated heterotrimeric G-protein.[4] This causes the dissociation of the Gαi/o and Gβγ subunits.[4][6]

-

Downstream Effector Modulation:

-

The Gβγ subunit directly activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane.[4] This reduces neuronal excitability.

-

The Gβγ subunit also inhibits voltage-gated calcium channels (CaV), which suppresses calcium influx and subsequently reduces the release of neurotransmitters from the presynaptic terminal.[4]

-

The Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[4]

-

This multi-faceted mechanism results in both presynaptic inhibition (reduced neurotransmitter release) and postsynaptic inhibition (hyperpolarization), contributing to the overall muscle relaxant and antispasmodic effects of Baclofen.

Caption: GABA-B receptor signaling pathway activated by an agonist like Baclofen.

References

- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]

- 6. Reactome | GABA B receptor activation [reactome.org]

- 7. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]

- 8. spectrabase.com [spectrabase.com]

- 9. guidechem.com [guidechem.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. 3-(4-Chlorobenzoyl)propionic acid(3984-34-7) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]

- 14. soc.chim.it [soc.chim.it]

- 15. GABAB receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)propanoic acid, a significant chemical intermediate in the pharmaceutical industry. The document details its chemical synonyms, physicochemical properties, and key experimental protocols for its synthesis. Furthermore, it elucidates the compound's role as a precursor in the synthesis of the gamma-aminobutyric acid (GABA) analogue, Baclofen, and the subsequent signaling pathway of this important therapeutic agent.

Chemical Identity and Synonyms

This compound is a carboxylic acid derivative characterized by a chlorophenyl group attached to a propanoic acid backbone. It is recognized by a variety of synonyms across different chemical databases and suppliers. A comprehensive list of these identifiers is provided below to facilitate cross-referencing and procurement.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 2019-34-3 |

| Molecular Formula | C9H9ClO2 |

| Molecular Weight | 184.62 g/mol |

| Synonyms | 3-(4-Chlorophenyl)propionic acid, 4-Chlorobenzenepropanoic acid, p-Chlorohydrocinnamic acid, 3-(p-Chlorophenyl)propanoic acid, 4-Chloro-benzenepropanoic acid, Benzenepropanoic acid, 4-chloro- |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Melting Point | 127-131 °C | |

| Boiling Point | 306.6 °C at 760 mmHg | [2] |

| pKa | 4.61 (at 25°C) | |

| Solubility | Soluble in DMSO | |

| Appearance | White to off-white crystalline solid | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through various established organic chemistry methodologies. A general industrial approach involves Friedel-Crafts acylation or alkylation, followed by hydrolysis and purification.[2] Below is a more detailed laboratory-scale synthesis protocol.

Synthesis of this compound

Materials:

-

Malonic acid

-

Piperidine

-

Hydrochloric acid

Procedure:

-

Knoevenagel Condensation: A mixture of 4-chlorobenzaldehyde and malonic acid is heated in pyridine with a catalytic amount of piperidine. This reaction forms 4-chlorocinnamic acid.

-

Reduction: The resulting 4-chlorocinnamic acid is then reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol under a hydrogen atmosphere.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Role as a Precursor and Associated Signaling Pathway

While this compound itself is not known to have direct biological activity, it is a critical precursor in the synthesis of several pharmacologically active molecules, most notably Baclofen.[3][4] Baclofen is a muscle relaxant and antispastic agent that acts as a specific agonist for the GABAB receptor.

The following diagram illustrates the synthetic pathway from this compound to Baclofen.

Caption: Synthetic route from this compound to Baclofen.

Baclofen exerts its therapeutic effects by activating GABAB receptors, which are G-protein coupled receptors (GPCRs) found in the central and peripheral nervous systems. The activation of these receptors leads to a cascade of downstream signaling events that ultimately result in neuronal inhibition.

The diagram below outlines the canonical GABAB receptor signaling pathway.

Caption: Baclofen-mediated activation of presynaptic and postsynaptic GABAB receptors.

References

An In-depth Technical Guide to p-Chlorohydrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and safety information for p-Chlorohydrocinnamic acid (also known as 3-(4-chlorophenyl)propanoic acid). The information is intended to support research, development, and manufacturing activities where this compound is utilized as a key chemical intermediate.

Core Properties of p-Chlorohydrocinnamic Acid

p-Chlorohydrocinnamic acid is a carboxylic acid derivative characterized by a p-chlorinated phenyl group attached to a propanoic acid moiety.[1] It is a white to off-white crystalline solid at room temperature and does not occur naturally.[1] Its primary application is as a building block and intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents targeting the central nervous system.[1]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of p-Chlorohydrocinnamic acid.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 2019-34-3 | [1][2][3] |

| Molecular Formula | C₉H₉ClO₂ | [1][2][3][4] |

| Molecular Weight | 184.62 g/mol | [2][5] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 121-131 °C | [1][6][7] |

| Boiling Point | 306.6 °C @ 760 mmHg | [1] |

| Density | ~1.27 g/cm³ | [1] |

| Flash Point | 139.2 °C | [1] |

| Vapor Pressure | 0.000333 mmHg @ 25°C | [1] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| pKa | 4.61 @ 25°C | [7] |

| LogP (Octanol/Water) | 2.357 | [1][2] |

| Water Solubility | log10WS = -2.48 (Calculated) | [2] |

| Solubility | Soluble in DMSO | [5] |

Spectral Data

Spectral analysis is crucial for identity confirmation and quality control.

-

Infrared (IR) Spectrum: Data is available from the NIST/EPA Gas-Phase Infrared Database, which can be used to identify key functional groups.[3]

-

Mass Spectrum: Electron ionization (EI) mass spectrometry data is available from NIST, providing fragmentation patterns for structural elucidation.[3]

-

Nuclear Magnetic Resonance (NMR) Spectrum: The structure of p-Chlorohydrocinnamic acid has been confirmed by NMR.

Experimental Protocols

Synthesis of p-Chlorohydrocinnamic Acid

A common and high-yield method for synthesizing p-Chlorohydrocinnamic acid is through the catalytic hydrogenation of a cinnamate (B1238496) precursor.[4]

Objective: To synthesize this compound from benzyl (B1604629) 4-chloro cinnamate.

Materials:

-

Benzyl 4-chloro cinnamate (Substrate)

-

5% Palladium on beta zeolite (Pd/beta zeolite) (Catalyst)

-

Ethyl acetate (B1210297) (Solvent)

-

Hydrogen gas (H₂)

-

Test tube with septum

-

Balloon

-

Needles

-

Membrane filter (0.45 μm)

Procedure:

-

Combine 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate and 21.2 mg (2 mol% as metallic palladium) of 5% Pd/beta zeolite catalyst in a test tube.

-

Add 1 mL of ethyl acetate to suspend the solids.

-

Seal the test tube with a septum.

-

Insert a needle attached to a balloon filled with hydrogen gas through the septum.

-

Insert a second needle to act as a vent.

-

Purge the system by gently pulling the gas out through the vent needle. Repeat this process three times to replace the atmosphere inside the test tube with hydrogen.

-

Fill the test tube with hydrogen gas from the balloon.

-

Maintain the reaction mixture at 40°C with vigorous stirring for 1.5 hours.

-

Upon completion, filter the reaction solution through a 0.45 μm membrane filter to remove the catalyst.

-

Wash the filter with an additional 15 mL of ethyl acetate.

-

Concentrate the combined filtrate to yield the product, this compound.

Expected Outcome: This procedure has a reported raw material conversion of 100% and a product yield of 98% (89.5 mg).[4]

Visualized Workflows and Pathways

Experimental Workflow: Catalytic Hydrogenation

The following diagram illustrates the key steps in the synthesis of p-Chlorohydrocinnamic acid via catalytic hydrogenation.

Caption: Workflow for the synthesis of p-Chlorohydrocinnamic acid.

Role in Pharmaceutical Synthesis

p-Chlorohydrocinnamic acid is not typically investigated for direct biological activity. Instead, its chemical structure makes it a valuable precursor for creating more complex pharmaceutical molecules, particularly those designed to interact with the central nervous system (CNS).

Caption: Role as a precursor in pharmaceutical drug development.

Safety and Handling

p-Chlorohydrocinnamic acid is classified as hazardous. Proper safety protocols must be followed during handling and storage.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [8][9] |

| Serious Eye Damage | H318 | Causes serious eye damage | [8][9] |

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Use a dust mask (e.g., type N95) in powder form.[8]

-

First Aid:

-

Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.[8]

-

Ingestion: If swallowed, rinse mouth and get medical help. Do not induce vomiting.[8]

-

Skin: Wash off with plenty of soap and water.[8]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[8]

-

-

Incompatibilities: Avoid contact with strong oxidizing agents.[10]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen chloride gas.[10]

-

Storage: Store in a cool, dry, and well-ventilated area with the container lid securely closed. Keep sealed in dry, room temperature conditions.[6][7][11]

References

- 1. guidechem.com [guidechem.com]

- 2. 3-(4-Chlorophenyl)propionic acid (CAS 2019-34-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | CAS 2019-34-3 | Sun-shinechem [sun-shinechem.com]

- 6. 2019-34-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 2019-34-3 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. Page loading... [wap.guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. 3-4-chlorophenyl Propanoic Acid | 2019-34-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

An In-depth Technical Guide to the Safety of 3-(4-Chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety data for 3-(4-Chlorophenyl)propanoic acid (CAS No: 2019-34-3), a key intermediate in the synthesis of pharmaceuticals and other complex organic compounds.[1] This document consolidates critical information from Safety Data Sheets (SDS) and scientific literature, focusing on physicochemical properties, hazard identification and classification, toxicological data, and safe handling procedures. Detailed experimental protocols for assessing toxicity are described, and a logical workflow for chemical hazard assessment is provided. All quantitative data is presented in structured tables for clarity and ease of comparison, and a mandatory visualization of the chemical hazard assessment workflow is included. This guide is intended to be a vital resource for researchers, scientists, and professionals in drug development, ensuring the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature with a slight, characteristic odor.[1] It is also known by its synonyms, p-Chlorohydrocinnamic acid and 4-Chlorobenzenepropanoic acid.[2][3] The molecule consists of a benzene (B151609) ring substituted with a chlorine atom, attached to a propanoic acid functional group via a methylene (B1212753) bridge.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C9H9ClO2 | [1][4][5] |

| Molecular Weight | 184.62 g/mol | [6] |

| CAS Number | 2019-34-3 | [6] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 127-131 °C | [6] |

| Boiling Point | 306.6 °C at 760 mmHg | [1] |

| Density | 1.27 g/cm³ | [1] |

| Flash Point | 139.2 °C | [1] |

| Vapor Pressure | 0.000333 mmHg at 25°C | [1] |

| LogP (Octanol/Water Partition Coefficient) | 2.35720 | [1] |

| Refractive Index | 1.558 | [1] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are acute oral toxicity and the risk of serious eye damage.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Warning |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Danger |

Toxicological Information

There is no evidence to suggest that the substance is mutagenic or carcinogenic.[8]

Experimental Protocols

The hazard classifications are determined by standardized experimental protocols, typically following OECD guidelines.

Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity is assessed to determine the potential for adverse effects from a single oral dose.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A single dose of the substance is administered by gavage. The animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Observations: Clinical signs of toxicity, body weight changes, and any mortalities are recorded. A post-mortem examination is conducted on all animals at the end of the study.

-

Endpoint: The LD50 (Lethal Dose, 50%) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Irritation (OECD Guideline 404 - Draize Test)

This test evaluates the potential of a substance to cause skin irritation.[9][10]

-

Test Animals: Albino rabbits are the recommended species.[9]

-

Procedure: A small amount of the test substance (0.5 g) is applied to a shaved patch of skin on the back of the rabbit and covered with a gauze patch for a 4-hour exposure period.[9][10]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[11] The reactions are scored based on a standardized scale.

-

Endpoint: The Primary Irritation Index (P.I.I.) is calculated from the scores to classify the substance's irritation potential.[11]

Acute Eye Irritation (OECD Guideline 405 - Draize Test)

This test assesses the potential for a substance to cause eye irritation or damage.[12][13][14][15]

-

Test Animals: Albino rabbits are used for this test.

-

Procedure: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours, and if necessary, for up to 21 days to assess the reversibility of any effects.[12] Lesions are scored according to a standardized scale.

-

Endpoint: The scores are used to classify the substance's potential for eye irritation or serious eye damage.

Safe Handling and First Aid

Adherence to proper safety protocols is crucial when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE) and Handling Guidelines

| Aspect | Recommendation | Source(s) |

| Engineering Controls | Work in a well-ventilated area, preferably in a fume hood. | [8] |

| Eye Protection | Wear chemical safety goggles or a face shield. | [6] |

| Hand Protection | Wear compatible chemical-resistant gloves. | [6] |

| Skin and Body Protection | Wear a lab coat and appropriate protective clothing. | [7] |

| Respiratory Protection | For solids, use a dust mask (e.g., N95). | [6] |

| Hygiene Measures | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [7] |

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately. | [7] |

| Eye Contact | Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help immediately. | [7] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation develops. | [3] |

| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

Visualization of Chemical Hazard Assessment Workflow

As no specific biological signaling pathway for this compound has been identified in the reviewed literature, a logical workflow for a general chemical hazard assessment is presented below. This workflow is applicable to this compound and is a fundamental process in research and drug development.

Caption: A logical workflow for chemical hazard assessment.

Conclusion

This compound is a valuable chemical intermediate with defined hazards, primarily acute oral toxicity and the potential for serious eye damage. A thorough understanding and implementation of the safety information presented in this guide are essential for minimizing risks in a research and development setting. This includes the use of appropriate personal protective equipment, adherence to safe handling procedures, and preparedness for potential exposures. While this document provides a comprehensive summary of the available safety data, it is crucial for users to always consult the most current Safety Data Sheet provided by the supplier before use.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-4-chlorophenyl Propanoic Acid | 2019-34-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | 2019-34-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | 2019-34-3 [chemicalbook.com]

- 6. 3-(4-氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. assets.greenbook.net [assets.greenbook.net]

- 9. daikinchemicals.com [daikinchemicals.com]

- 10. chemview.epa.gov [chemview.epa.gov]

- 11. greenmillennium.com [greenmillennium.com]

- 12. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Draize test - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. ecetoc.org [ecetoc.org]

Spectral Analysis of 3-(4-Chlorophenyl)propanoic Acid: A Technical Guide

Introduction

3-(4-Chlorophenyl)propanoic acid is a carboxylic acid derivative containing a chlorophenyl group. Its molecular structure, featuring an aromatic ring, an aliphatic chain, and a carboxylic acid functional group, gives rise to a unique spectral signature. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive resource for the identification and characterization of this compound.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |

| 7.28 | Doublet | 2H | Ar-H (ortho to Cl) |

| 7.19 | Doublet | 2H | Ar-H (meta to Cl) |

| 2.93 | Triplet | 2H | -CH₂-Ar |

| 2.65 | Triplet | 2H | -CH₂-COOH |

Note: Predicted data is generated using chemical simulation software and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 178.9 | C=O |

| 139.5 | Ar-C (ipso to propanoic acid) |

| 131.8 | Ar-C (ipso to Cl) |

| 129.8 | Ar-CH (ortho to Cl) |

| 128.7 | Ar-CH (meta to Cl) |

| 35.5 | -CH₂-COOH |

| 30.2 | -CH₂-Ar |

Note: Predicted data is generated using chemical simulation software and may vary from experimental results.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1490, 1400 | Medium | C=C stretch (aromatic ring) |

| ~1290 | Medium | C-O stretch (carboxylic acid) |

| ~1090 | Strong | C-Cl stretch |

| ~930 | Broad | O-H bend (out-of-plane) |

| ~820 | Strong | C-H bend (para-disubstituted aromatic) |

Data extracted from the NIST/EPA Gas-Phase Infrared Database.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 184/186 | ~30 / ~10 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 139/141 | ~100 / ~33 | [M - COOH]⁺ (Loss of carboxylic acid group) |

| 125 | ~20 | [C₈H₈Cl]⁺ |

| 111 | ~15 | [C₇H₄Cl]⁺ |

| 103 | ~25 | [C₇H₄Cl - H₂]⁺ |

| 77 | ~15 | [C₆H₅]⁺ |

Data extracted from the NIST Mass Spectrometry Data Center.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the acquisition of spectral data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the acidic proton. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Integrate the peaks and reference the spectrum to the TMS signal.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.

-

Process the FID with an exponential multiplication (line broadening of 1-2 Hz).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak or TMS.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample (ATR or KBr pellet) in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition (Electron Ionization):

-

Ionize the sample using a standard electron energy of 70 eV.

-

The resulting ions are accelerated into the mass analyzer.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

The detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

References

An In-depth Technical Guide to the Solubility of 3-(4-Chlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(4-Chlorophenyl)propanoic acid, a compound of interest in pharmaceutical and chemical research. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility of this compound

The solubility of a compound is a critical physicochemical property influencing its behavior in various systems, including biological and chemical environments. The following table summarizes the known solubility data for this compound. It is important to note that while quantitative data for aqueous solubility is available, information on its solubility in various organic solvents is primarily qualitative at present.

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 (estimated) | 0.66 g/L (3.58 x 10⁻³ mol/L) | Calculated | Cheméo |

| Water | Not Specified | Limited solubility | Qualitative | Guidechem[1] |

| Common Organic Solvents | Not Specified | Moderate solubility | Qualitative | Guidechem[1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative | Sun-shinechem[2] |

The calculated water solubility is derived from the Log10 of Water solubility in mol/l (log10WS) of -2.48 provided by Cheméo.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental for research and development. Below are detailed methodologies for key experiments to quantify the solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This is a widely recognized method for determining the equilibrium solubility of a compound.

a. Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, acetone)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

b. Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To remove any undissolved solid particles, centrifuge the sample and then filter it using a syringe filter.

-

Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Potentiometric Titration for Aqueous Solubility

This method is particularly useful for ionizable compounds like carboxylic acids and can determine the intrinsic solubility.

a. Materials:

-

This compound

-

Deionized water

-

Standardized sodium hydroxide (B78521) (NaOH) solution

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

b. Procedure:

-

Prepare a saturated solution of this compound in water as described in the shake-flask method (steps 1-5).

-

Take a known volume of the clear, saturated filtrate.

-

Titrate the solution with a standardized NaOH solution while continuously monitoring the pH.

-

Record the volume of NaOH solution required to reach the equivalence point.

-

The concentration of the dissolved acid can be calculated from the stoichiometry of the acid-base reaction. This provides the aqueous solubility at the experimental temperature.

UV-Vis Spectroscopy for Quantification

For compounds with a suitable chromophore, like the phenyl group in this compound, UV-Vis spectroscopy is a straightforward method for concentration measurement.

a. Materials:

-

Saturated solution of this compound (prepared as in the shake-flask method)

-

Solvent of interest

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

b. Procedure:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent by scanning a dilute solution across a range of UV wavelengths.

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Measure the absorbance of each standard solution at the λmax to create a calibration curve (absorbance vs. concentration).

-

Dilute the clear, saturated filtrate (obtained from the shake-flask method) with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)propanoic acid, a significant chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Introduction

This compound, also known by synonyms such as p-chlorohydrocinnamic acid and 4-chlorobenzenepropanoic acid, is a carboxylic acid derivative.[1][2][3] Structurally, it features a 4-chlorophenyl group attached to a propanoic acid moiety.[1] This compound is a white to off-white crystalline solid at room temperature.[1] While it does not occur naturally, it holds considerable importance as a building block in organic synthesis, particularly as a key intermediate in the production of various pharmaceutical agents.[1] Its synthesis is generally attributed to standard organic synthesis methodologies developed in the mid-20th century, without a specific discoverer or date of discovery being widely recognized.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉ClO₂ | [1][2] |

| Molecular Weight | 184.62 g/mol | [2] |

| CAS Number | 2019-34-3 | [1][2] |

| PubChem ID | 123137 | [1] |

| Melting Point | 127-131 °C | [2] |

| Boiling Point | 306.6 °C at 760 mmHg | [1] |

| Flash Point | 139.2 °C | [1] |

| Density | 1.27 g/cm³ | [1] |

| Vapor Pressure | 0.000333 mmHg at 25°C | [1] |

| Refractive Index | 1.558 | [1] |

| LogP | 2.35720 | [1] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most common methods include the hydrogenation of a cinnamic acid derivative, Friedel-Crafts acylation followed by reduction, and malonic ester synthesis.

Hydrogenation of Benzyl (B1604629) 4-chloro cinnamate (B1238496)

A high-yield synthesis involves the catalytic hydrogenation of benzyl 4-chloro cinnamate.

Experimental Protocol:

In a test tube, 136.4 mg (0.5 mmol) of benzyl 4-chloro cinnamate is suspended in 1 mL of ethyl acetate.[4] To this suspension, 21.2 mg of 5% Pd/beta zeolite (2 mol% as metallic palladium relative to the substrate) is added as the reduction catalyst.[4] The reaction vessel is sealed, and the atmosphere is replaced with hydrogen gas by repeatedly evacuating and filling with hydrogen.[4] The reaction mixture is then stirred at 40 °C for 1.5 hours under a hydrogen atmosphere.[4] Upon completion, the reaction mixture is filtered, and the filtrate is concentrated to yield this compound. This method has been reported to achieve a yield of 98%.[4]

Friedel-Crafts Acylation and Subsequent Reduction

This two-step approach involves the Friedel-Crafts acylation of chlorobenzene (B131634) with succinic anhydride (B1165640) to form 3-(4-chlorobenzoyl)propanoic acid, followed by a reduction of the ketone group.

Experimental Protocol (General):

-

Step 1: Friedel-Crafts Acylation: Chlorobenzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield 3-(4-chlorobenzoyl)propanoic acid.[5]

-

Step 2: Clemmensen Reduction: The resulting keto-acid is then reduced using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl).[5][6] This step converts the carbonyl group to a methylene (B1212753) group, affording this compound.

Malonic Ester Synthesis

The malonic ester synthesis provides another versatile route to this compound.

Experimental Protocol (General):

-

Step 1: Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[7][8]

-

Step 2: Alkylation: The enolate is then reacted with 4-chlorobenzyl chloride in a nucleophilic substitution reaction to form diethyl 2-(4-chlorobenzyl)malonate.[7][9]

-

Step 3: Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid using an acid or base, followed by heating to induce decarboxylation, which yields this compound.[7][8]

Biological Activity and Applications

This compound is primarily utilized as a crucial intermediate in the synthesis of pharmaceuticals, most notably in the production of Baclofen (B1667701).[10][11] Baclofen, a derivative of gamma-aminobutyric acid (GABA), is a muscle relaxant and antispastic agent.[12][13] The synthesis of Baclofen often involves the conversion of this compound derivatives.[10][11]

While extensive research on the biological activity of this compound itself is limited, studies have been conducted on its derivatives. For instance, certain derivatives have been investigated for their potential anticancer and antioxidant properties.[14][15]

Toxicology and Safety

This compound is classified as harmful if swallowed and causes serious eye damage.[16] It is also reported to cause skin and respiratory irritation.[16]

Hazard and Precautionary Statements:

| Code | Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H318 | Causes serious eye damage. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

It is essential to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and eye protection.[16]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Baclofen. While its direct biological activities are not extensively documented, its role as a precursor to medicinally important compounds is well-established. The synthetic routes to this compound are well-understood and offer high yields, making it readily accessible for research and development purposes. Further investigation into the pharmacological and toxicological profiles of this compound and its derivatives may unveil new therapeutic applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 2019-34-3 [chemicalbook.com]

- 3. This compound | 2019-34-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]

- 7. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 9. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]

- 10. WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate - Google Patents [patents.google.com]

- 11. Baclofen synthesis - chemicalbook [chemicalbook.com]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 13. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 14. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

3-(4-Chlorophenyl)propanoic acid derivatives and analogs

An In-depth Technical Guide to 3-(4-Chlorophenyl)propanoic Acid Derivatives and Analogs for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs, focusing on their synthesis, biological activities, and structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as 4-chlorohydrocinnamic acid, is a carboxylic acid derivative featuring a benzene (B151609) ring substituted with a chlorine atom and a propanoic acid group.[1] This core structure serves as a valuable intermediate and building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1] Its derivatives have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The synthetic tractability of the this compound scaffold allows for systematic structural modifications, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic potential.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogs can be achieved through various organic synthesis methods.[1]

Synthesis of the Core Compound: this compound

A common method for synthesizing this compound involves the reduction of a precursor like benzyl (B1604629) 4-chloro cinnamate (B1238496).[4][5]